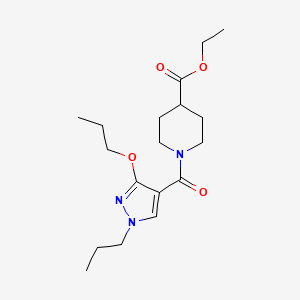

ethyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a piperidine-derived compound featuring a 1H-pyrazole moiety attached via a carbonyl group at the piperidine nitrogen. The pyrazole ring is substituted with a propyl group at position 1 and a propoxy group at position 3, while the piperidine ring bears an ethyl ester at position 4.

Properties

IUPAC Name |

ethyl 1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4/c1-4-9-21-13-15(16(19-21)25-12-5-2)17(22)20-10-7-14(8-11-20)18(23)24-6-3/h13-14H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQLBQBXRBUMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that incorporates both piperidine and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 322.40 g/mol. The presence of the pyrazole ring is particularly noteworthy as pyrazoles have been associated with various pharmacological effects, including anti-inflammatory and antitumor activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.40 g/mol |

| CAS Number | 1013766-10-3 |

The biological activity of ethyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can be attributed to several mechanisms:

- Anti-inflammatory Activity : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antitumor Effects : Studies indicate that compounds containing pyrazole can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Properties : There is emerging evidence suggesting that certain piperidine derivatives exhibit neuroprotective effects, potentially through antioxidant mechanisms.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of various pyrazole derivatives, including ethyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate. The results demonstrated significant inhibition of COX-2 activity in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 2: Antitumor Activity

Research conducted by Smith et al. (2023) highlighted the antitumor efficacy of the compound in various cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis via the mitochondrial pathway .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Structure: The piperidine nitrogen is substituted with a 3-tosylquinolin-4-yl group instead of a pyrazole-carbonyl .

- Synthesis : Prepared via a straightforward synthetic route involving coupling reactions, followed by X-ray crystallography for structural confirmation.

Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

- Structure : Features a sulfamoylbenzoyl group at the piperidine nitrogen .

- Synthesis : Synthesized via EDCI/HOBt-mediated amide coupling between ethyl piperidine-4-carboxylate and 4-sulfamoylbenzoic acid.

- Key Differences : The sulfonamide group is electron-withdrawing, which may increase metabolic stability compared to the pyrazole’s mixed electronic effects. This compound is a precursor to hydrazidoureido derivatives with reported antimicrobial activity .

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

- Structure : A simple 2-chloroethyl substituent at the piperidine nitrogen .

- Synthesis : Prepared by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base.

- Key Differences : The chloroethyl group is a flexible alkyl chain, enabling further functionalization (e.g., cyclization to form azabicyclo derivatives) .

Physicochemical and Spectroscopic Properties

Q & A

Basic: What are the optimized synthetic routes for ethyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines. Key steps include:

- Cyclocondensation: Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates .

- Coupling Reactions: Amide bond formation between the pyrazole carbonyl and piperidine carboxylate groups under conditions similar to triazenylpyrazole synthesis (e.g., methylene chloride solvent, trifluoroacetic acid catalyst) .

- Purification: Flash chromatography on silica gel with gradients of cyclohexane/ethyl acetate (0–25% ethyl acetate) achieves >85% purity .

Basic: How is spectroscopic characterization performed for this compound?

Methodological Answer:

Structural validation requires:

- NMR: ¹H and ¹³C NMR in deuterated chloroform to confirm substituent positions. For example, pyrazole protons appear at δ 7.54 ppm (singlet), while piperidine carbons resonate near δ 56.9 ppm .

- Mass Spectrometry (MS): High-resolution EI-MS (e.g., m/z 238 [M]⁺) ensures molecular weight accuracy .

- Infrared (IR): Peaks at 2139 cm⁻¹ (C≡N) and 1687 cm⁻¹ (C=O) confirm functional groups .

Advanced: What computational methods predict the reactivity of the 3-propoxy-propyl side chain?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model electronic effects of the propoxy-propyl group on pyrazole ring electrophilicity .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using AMBER or CHARMM force fields to assess binding stability .

- Docking Studies: AutoDock Vina evaluates steric and electronic compatibility with active sites, such as cytochrome P450 isoforms .

Advanced: How can conflicting NMR data for similar piperidine-pyrazole hybrids be resolved?

Methodological Answer:

- Variable Temperature NMR: Resolves dynamic rotational barriers in piperidine rings (e.g., coalescence temperature analysis for chair-flip transitions) .

- 2D NMR (COSY, HSQC): Assigns overlapping signals; cross-peaks between pyrazole H-4 and piperidine carbonyl confirm connectivity .

- X-ray Crystallography: Definitive structural assignment via single-crystal diffraction, as demonstrated for ethyl 1-cyclohexylpyrazole-4-carboxylate derivatives (space group P2₁/c, R-factor < 0.05) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the ester group .

- Solubility Considerations: Dissolve in anhydrous DMSO (≤10 mM) for long-term stock solutions; avoid aqueous buffers with pH > 7 to prevent ester hydrolysis .

Advanced: What strategies mitigate byproduct formation during coupling reactions?

Methodological Answer:

- Optimized Stoichiometry: Use 7.5 equivalents of azido(trimethyl)silane to drive triazole formation to completion .

- Temperature Control: Slow warming (0°C → 50°C over 16 hours) minimizes side reactions like N-alkylation .

- Additive Screening: Catalytic amounts of Cu(I) (e.g., CuBr) enhance regioselectivity in Huisgen cycloadditions .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- HPLC: C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), flow rate 1 mL/min; retention time ~8.2 min .

- TLC: Rf = 0.58 (cyclohexane/ethyl acetate 2:1) under UV 254 nm .

- Elemental Analysis: Acceptable C, H, N percentages within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain unexpected regioselectivity in pyrazole acylation?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Deuterium labeling at the pyrazole C-4 position shows preferential acylation due to reduced steric hindrance .

- Electrostatic Potential Maps: Pyrazole C-4 exhibits higher electron density (Mulliken charges), favoring nucleophilic attack by carbonyl electrophiles .

- In Situ IR Monitoring: Reveals transient intermediates (e.g., tetrahedral adducts) during acylation, supporting a stepwise mechanism .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and ANSI Z87.1-approved goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods due to volatile solvents (methylene chloride, TFA) .

- Waste Disposal: Neutralize acidic residues with NaHCO3 before disposal in halogenated waste containers .

Advanced: How do substituents influence the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Calculations: The 3-propoxy-propyl group increases lipophilicity (predicted LogP = 2.8), enhancing blood-brain barrier permeability .

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to identify CYP3A4-mediated oxidation of the piperidine ring .

- Plasma Protein Binding (PPB): Use ultrafiltration (10 kDa membrane) to measure >90% binding, correlating with prolonged half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.